molecular formula C10H11FN2S B3945760 Thiourea, N-(4-fluorophenyl)-N'-2-propenyl- CAS No. 62644-18-2

Thiourea, N-(4-fluorophenyl)-N'-2-propenyl-

Cat. No.: B3945760
CAS No.: 62644-18-2
M. Wt: 210.27 g/mol
InChI Key: MNCNCZXSDPVOAJ-UHFFFAOYSA-N
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Description

General Context of Thiourea (B124793) Derivatives in Organic and Medicinal Chemistry

Thiourea and its derivatives are a well-established class of compounds with a remarkable breadth of applications. mdpi.com In organic synthesis, they serve as versatile intermediates for the creation of a wide array of heterocyclic compounds. mdpi.com The thiourea moiety, characterized by the N-C(S)-N linkage, is a key structural feature in numerous biologically active molecules. mdpi.com

The significance of thiourea derivatives in medicinal chemistry is particularly noteworthy. They have been shown to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. mdpi.comscispace.comdergipark.org.tr This diverse bioactivity stems from their ability to engage in various biological interactions, often involving hydrogen bonding and coordination with metal ions. hilarispublisher.com

Significance of Fluorine and Allyl Substituents in Thiourea Scaffolds

The strategic incorporation of specific substituents onto the thiourea backbone can dramatically influence the compound's physicochemical properties and biological activity. In N-(4-fluorophenyl)-N'-2-propenyl-thiourea, the presence of fluorine and allyl groups is of particular importance.

Fluorine Substitution: The introduction of a fluorine atom into a phenyl ring is a common and highly effective strategy in drug design. mendeley.com The high electronegativity and small size of fluorine can lead to profound changes in a molecule's properties. For instance, it can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby positively impacting bioavailability. mendeley.com Fluorinated thioureas have demonstrated a range of biological activities, including potential as antimicrobial and insecticidal agents. nih.gov

Allyl Group: The allyl group (–CH₂–CH=CH₂) is another functionally significant substituent. It is found in a variety of natural products and has been incorporated into synthetic compounds to modulate their biological effects. biointerfaceresearch.com The double bond in the allyl group provides a site for further chemical modification and can participate in interactions with biological targets. In some contexts, the allyl moiety has been associated with anticancer activity. biointerfaceresearch.com

The combination of these two substituents on a thiourea framework in N-(4-fluorophenyl)-N'-2-propenyl-thiourea creates a molecule with a unique electronic and steric profile, suggesting a potential for novel biological activities.

Research Landscape and Emerging Trends for Substituted Thioureas

The field of substituted thioureas is dynamic, with ongoing research focused on the synthesis of new derivatives and the evaluation of their therapeutic potential. nih.gov A prominent trend is the design of hybrid molecules that combine the thiourea scaffold with other pharmacologically active moieties to create multifunctional agents. biointerfaceresearch.com

Researchers are increasingly employing computational methods, such as molecular docking, to predict the interactions of thiourea derivatives with biological targets and to guide the design of more potent and selective compounds. mendeley.combiointerfaceresearch.com There is also a growing interest in the development of thiourea-based sensors and catalysts. The exploration of compounds like N-(4-fluorophenyl)-N'-2-propenyl-thiourea is indicative of a broader effort to systematically explore the chemical space of substituted thioureas to uncover new lead compounds for drug discovery and other applications.

Detailed Research Findings

While specific, in-depth research exclusively focused on N-(4-fluorophenyl)-N'-2-propenyl-thiourea is emerging, the synthesis and characterization of this compound can be inferred from established methods for analogous thiourea derivatives.

Synthesis: The most common and straightforward synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. In the case of N-(4-fluorophenyl)-N'-2-propenyl-thiourea, this would typically involve the reaction of 4-fluorophenyl isothiocyanate with allylamine (B125299). This reaction is generally carried out in an organic solvent at room temperature or with gentle heating.

Table 1: Plausible Synthesis of N-(4-fluorophenyl)-N'-2-propenyl-thiourea

Reactant 1 Reactant 2 Product
4-Fluorophenyl isothiocyanate Allylamine (2-propen-1-amine) N-(4-fluorophenyl)-N'-2-propenyl-thiourea

This table is interactive. Click on the headers to sort.

Characterization: The structure of the synthesized N-(4-fluorophenyl)-N'-2-propenyl-thiourea would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the vinyl and methylene (B1212753) protons of the allyl group, and the N-H protons of the thiourea moiety. ¹³C NMR would provide signals for the carbon atoms in the aromatic ring, the allyl group, and the characteristic thiocarbonyl (C=S) carbon. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching, C=S stretching (thiocarbonyl), and C-F stretching, confirming the presence of the key functional groups. researchgate.net

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Table 2: Expected Spectroscopic Data for N-(4-fluorophenyl)-N'-2-propenyl-thiourea

Technique Expected Key Signals/Bands
¹H NMR Aromatic protons, vinyl protons, methylene protons, N-H protons
¹³C NMR Aromatic carbons, allyl carbons, thiocarbonyl carbon
IR N-H stretching, C=S stretching, C-F stretching
Mass Spec Molecular ion peak corresponding to the molecular weight

This table is interactive. Click on the headers to sort.

Biological Activity: Based on the known activities of related compounds, N-(4-fluorophenyl)-N'-2-propenyl-thiourea is a candidate for screening for various biological activities.

Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. dergipark.org.trbiointerfaceresearch.comnih.gov The presence of the fluorophenyl group, a common feature in many anticancer drugs, and the allyl group, which has also been linked to anticancer effects, suggests that this compound could be a promising candidate for anticancer research. biointerfaceresearch.comnih.gov

Antimicrobial Activity: Thiourea derivatives are known to possess antibacterial and antifungal properties. mdpi.comnih.govnih.gov The fluorinated phenyl ring can enhance the antimicrobial potential of a compound. Therefore, N-(4-fluorophenyl)-N'-2-propenyl-thiourea warrants investigation for its efficacy against a panel of pathogenic bacteria and fungi.

Further research is necessary to fully elucidate the specific biological activities and mechanisms of action of N-(4-fluorophenyl)-N'-2-propenyl-thiourea.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCNCZXSDPVOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387679
Record name ST50036616
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62644-18-2
Record name ST50036616
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N 4 Fluorophenyl N 2 Propenyl Thiourea

Established Synthetic Routes for Thiourea (B124793) Formation

The formation of the thiourea backbone is a well-documented process in organic synthesis. The most reliable and widely adopted methods for preparing unsymmetrical N,N'-disubstituted thioureas like N-(4-fluorophenyl)-N'-2-propenyl-thiourea are centered around the use of isothiocyanates as key electrophilic synthons.

Reaction of Isothiocyanates with Amines

The most common and straightforward method for the synthesis of N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate. mdpi.comresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions. For the specific synthesis of N-(4-fluorophenyl)-N'-2-propenyl-thiourea, two primary pathways are viable, depending on the availability of the starting materials:

Pathway A: Reaction of 4-fluorophenyl isothiocyanate with allylamine (B125299).

Pathway B: Reaction of 4-fluoroaniline (B128567) with allyl isothiocyanate.

Both pathways involve the attack of the nitrogen atom of the amine onto the electrophilic carbon atom of the isothiocyanate group, followed by proton transfer to yield the final thiourea product. The reaction is generally carried out in an inert organic solvent such as acetone, acetonitrile (B52724), or tetrahydrofuran (B95107) (THF) at room temperature. nih.govrsc.org

General Reaction Scheme:

Pathway A:

Pathway B:

Reactant 1Reactant 2Typical SolventsGeneral Conditions
4-Fluorophenyl isothiocyanateAllylamine (2-propenylamine)Acetone, THF, AcetonitrileRoom Temperature
4-FluoroanilineAllyl isothiocyanateAcetone, THF, AcetonitrileRoom Temperature

Modifications and Yield Optimization Strategies

While the reaction of isothiocyanates with amines is generally efficient, several strategies can be employed to optimize reaction times, improve yields, and simplify purification processes.

Phase-Transfer Catalysis (PTC): In cases where reactants have poor solubility in the reaction medium, phase-transfer catalysts can significantly enhance the reaction rate. Catalysts like polyethylene (B3416737) glycol-400 (PEG-400) or quaternary ammonium (B1175870) salts facilitate the transfer of reactants between different phases (e.g., solid-liquid), leading to higher yields in shorter times, often under solvent-free conditions. asianpubs.orgresearchgate.net This method is particularly advantageous for its operational simplicity and environmental friendliness. asianpubs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.org For the synthesis of N,N'-disubstituted thioureas, microwave heating can drastically reduce reaction times from hours to minutes, often providing excellent yields without the need for a solvent. researchgate.netasianpubs.orgorganic-chemistry.org This high-efficiency method aligns with the principles of green chemistry by reducing energy consumption and solvent waste. researchgate.net

Solvent-Free Conditions: Performing the synthesis under solvent-free or "neat" conditions is another green approach that minimizes environmental impact. researchgate.net The reactants can be mixed directly, sometimes with gentle heating or grinding, to produce the desired thiourea. nih.gov This technique, often combined with microwave irradiation or PTC, offers high yields and simplifies product isolation, as the need for solvent removal is eliminated. asianpubs.orgorganic-chemistry.org

Novel Synthetic Approaches and Innovations for N-(4-fluorophenyl)-N'-2-propenyl-thiourea

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental sustainability of thiourea synthesis.

Development of Stereoselective Syntheses

While N-(4-fluorophenyl)-N'-2-propenyl-thiourea itself is an achiral molecule, the development of stereoselective syntheses is crucial for creating chiral thiourea derivatives, which are highly valued as organocatalysts in asymmetric synthesis. mdpi.comresearchgate.net The fundamental principles of these syntheses often rely on using chiral starting materials, such as a chiral amine or a chiral isothiocyanate, derived from natural sources like amino acids. mdpi.comnih.gov

Chiral bifunctional thiourea-phosphonium salts, for instance, have been developed as highly efficient phase-transfer catalysts for enantioselective reactions. rsc.org Although not directly applicable to the synthesis of the achiral target compound, these advanced methods highlight the potential for creating structurally similar chiral catalysts based on the N-aryl-N'-allyl thiourea scaffold. The ability of the thiourea moiety to act as a hydrogen bond donor is key to its catalytic activity in stereoselective transformations. mdpi.com

Green Chemistry Principles in Thiourea Synthesis

The application of green chemistry principles to the synthesis of thioureas has gained significant traction, aiming to reduce the use of hazardous materials and minimize waste.

"On-Water" Synthesis: A highly sustainable approach involves conducting the reaction of isothiocyanates and amines "on-water". acs.orgorganic-chemistry.org This method leverages the unique properties of water to accelerate the reaction, often leading to high chemoselectivity and yield. The product typically precipitates from the aqueous medium and can be easily isolated by simple filtration, avoiding the need for toxic organic solvents and complex purification procedures. acs.orgorganic-chemistry.orgorganic-chemistry.org The water effluent can often be recycled, further enhancing the sustainability of the process. acs.org

Multicomponent Reactions: Innovative one-pot, three-component reactions have been developed for the chromatography-free synthesis of thioureas. One such method utilizes isocyanides, amines, and an aqueous solution of elemental sulfur. nih.gov This approach is environmentally benign, avoids the use of catalysts and organic solvents, and allows for the direct isolation of crystalline products by filtration. nih.gov

Green Synthesis ApproachKey FeaturesAdvantages
On-Water Synthesis Uses water as the reaction medium; reactants are often poorly soluble. acs.orgEliminates toxic organic solvents, simple product isolation, recyclable water. acs.orgorganic-chemistry.org
Microwave-Assisted Utilizes microwave energy to accelerate the reaction, often solvent-free. rsc.orgDrastically reduced reaction times, high yields, energy efficient. researchgate.netasianpubs.org
Solvent-Free Grinding Reactants are ground together, sometimes with a catalyst. asianpubs.orgnih.govNo bulk solvents, simple work-up, high purity of products. asianpubs.orgresearchgate.net
Multicomponent Reaction One-pot reaction of isocyanide, amine, and elemental sulfur in water. nih.govChromatography-free, catalyst-free, environmentally benign. nih.gov

Strategies for Structural Modification and Derivatization from the Core Scaffold

The N-(4-fluorophenyl)-N'-2-propenyl-thiourea scaffold is a versatile platform for further chemical transformations, primarily leveraging the reactivity of the allyl group and the thiourea moiety to construct complex heterocyclic systems.

Electrophilic Cyclization of the Allyl Group: The 2-propenyl (allyl) group is susceptible to electrophilic attack, leading to intramolecular cyclization. Halocyclization, using reagents like copper(II) halides, provides a convenient route to synthesize 2-amino-thiazoline derivatives. researchgate.net This reaction proceeds via the attack of an electrophile (e.g., Br+, I+) on the double bond, followed by the nucleophilic attack of the sulfur atom of the thiourea group to form the five-membered ring. researchgate.netnih.gov

Synthesis of Thiazole (B1198619) Derivatives: The thiourea moiety is a classic precursor for the synthesis of the thiazole ring, a common scaffold in pharmacologically active compounds. researchgate.net A common method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-haloketone. ekb.egresearchgate.net For the N-(4-fluorophenyl)-N'-2-propenyl-thiourea scaffold, derivatization could involve reactions that transform the allyl group into a suitable α-halocarbonyl precursor, or alternatively, reactions at the thiourea nitrogen atoms followed by cyclization. More direct methods involve the reaction of thioureas with various synthons to build the thiazole ring. rsc.orgorganic-chemistry.org

These derivatization strategies allow for the expansion of the chemical space around the core N-(4-fluorophenyl)-N'-2-propenyl-thiourea structure, enabling the synthesis of a library of related compounds with potentially diverse properties.

Functionalization at the Propenyl Moiety

The propenyl group (also known as the allyl group) in N-(4-fluorophenyl)-N'-2-propenyl-thiourea is a key site for introducing structural diversity. The double bond and the allylic position are amenable to a variety of chemical transformations, most notably cyclization reactions that generate heterocyclic systems.

One of the most significant derivatizations of N-allyl thioureas is electrophilic cyclization. researchgate.net This intramolecular reaction involves the attack of the nucleophilic sulfur atom of the thiourea moiety onto an electrophilically activated propenyl double bond. This process provides a convenient route for the synthesis of thiazoline (B8809763) derivatives, which are important structural motifs in pharmaceuticals and agrochemicals. researchgate.net The reaction is often promoted by halogens (e.g., iodine, bromine) or other electrophilic reagents. The highlights of this method include its operational simplicity, scalability, and the use of inexpensive and readily available reagents. researchgate.net

Table 1: Representative Electrophilic Cyclization of N-Allyl Thiourea Derivatives

Starting Material Reagent Product Type Yield Reference

Note: This table represents a general transformation applicable to N-allyl thioureas.

Transition metal catalysis offers another powerful strategy for the functionalization of the propenyl group. A study demonstrated a cooperative-catalysis system using Copper (Cu) and Rhodium (Rh) to construct intramolecular and intermolecular C-S bonds simultaneously in N-allyl-N-benzylthiourea derivatives. globethesis.com This reaction, when applied to related N-allyl thioureas, can lead to the formation of complex 2-iminothiazolidine compounds containing trifluoromethylthio groups, which have potential applications in medicine and materials science. globethesis.com

Table 2: Metal-Catalyzed Functionalization of N-Allyl Thiourea Derivatives

Starting Material Catalysts / Reagents Product Type Key Feature Reference

Note: This table describes a reaction on a similar, but not identical, substrate.

Advanced Structural Characterization and Spectroscopic Elucidation of N 4 Fluorophenyl N 2 Propenyl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

The ¹H and ¹³C NMR spectra are fundamental to the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of N-(4-fluorophenyl)-N'-2-propenyl-thiourea is expected to exhibit distinct signals corresponding to the protons of the 4-fluorophenyl and 2-propenyl (allyl) groups, as well as the N-H protons of the thiourea (B124793) moiety. The aromatic protons of the 4-fluorophenyl group would likely appear as two sets of doublets of doublets in the downfield region (typically δ 7.0-7.5 ppm) due to coupling with each other and with the fluorine atom. The protons of the allyl group would present a more complex pattern, with the internal methine proton appearing as a multiplet and the terminal vinyl protons showing distinct signals due to their different chemical environments. The methylene (B1212753) protons adjacent to the nitrogen would also give a characteristic signal. The N-H protons are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data. The thiocarbonyl carbon (C=S) is a key diagnostic signal and is anticipated to resonate significantly downfield (around δ 180-185 ppm). The aromatic carbons of the 4-fluorophenyl ring would show four distinct signals, with their chemical shifts influenced by the fluorine substituent. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant. The three carbons of the allyl group would also be clearly distinguishable.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(4-fluorophenyl)-N'-2-propenyl-thiourea This table is interactive. Click on the headers to sort the data.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H 7.20-7.40 m -
Ar-H' 7.00-7.15 m -
N-H (propenyl) 8.0-8.5 br s -
N-H (phenyl) 9.5-10.0 br s -
=CH- 5.80-6.00 ddt J_trans ≈ 17, J_cis ≈ 10, J_vic ≈ 5
=CH₂ (trans) 5.15-5.25 dq J_trans ≈ 17, J_gem ≈ 1.5
=CH₂ (cis) 5.05-5.15 dq J_cis ≈ 10, J_gem ≈ 1.5

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(4-fluorophenyl)-N'-2-propenyl-thiourea This table is interactive. Click on the headers to sort the data.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=S 181.0
Ar-C (C-F) 160.0 (d, ¹J_CF ≈ 245 Hz)
Ar-C (C-N) 135.0
=CH- 133.0
Ar-CH' 128.0 (d, ³J_CF ≈ 8 Hz)
=CH₂ 117.0
Ar-CH 115.5 (d, ²J_CF ≈ 22 Hz)

Advanced 2D NMR Techniques for Structural Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable.

A COSY (Correlation Spectroscopy) experiment would reveal the spin-spin coupling network between protons. For instance, it would show correlations between the adjacent protons in the allyl group, confirming their connectivity.

An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the connection of the 4-fluorophenyl and 2-propenyl groups to the thiourea core. For example, correlations would be expected between the N-H protons and the carbons of the adjacent aromatic or allylic groups, as well as the thiocarbonyl carbon.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

The mass spectrum of N-(4-fluorophenyl)-N'-2-propenyl-thiourea, likely obtained through electron ionization (EI) or electrospray ionization (ESI), would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound.

The fragmentation of this molecule under mass spectrometric conditions would likely proceed through several characteristic pathways. Cleavage of the C-N bonds of the thiourea moiety is a common fragmentation route for such compounds. This could lead to the formation of ions corresponding to the 4-fluorophenyl isothiocyanate radical cation and the allylamine (B125299) radical cation, or their respective fragments. Another plausible fragmentation pathway involves the loss of the allyl group, leading to the formation of a [M-C₃H₅]⁺ ion. Further fragmentation of the 4-fluorophenyl moiety could also be observed.

Table 3: Predicted Key Mass Spectrometry Fragments for N-(4-fluorophenyl)-N'-2-propenyl-thiourea This table is interactive. Click on the headers to sort the data.

Fragment Ion Predicted m/z Possible Structure/Origin
[M]⁺ 210 Molecular Ion
[M - C₃H₅]⁺ 169 Loss of allyl group
[C₇H₄FNS]⁺ 153 4-fluorophenyl isothiocyanate radical cation
[C₇H₅FN]⁺ 122 4-fluoroaniline (B128567) radical cation
[C₃H₅N]⁺ 55 Allylamine fragment

Theoretical and Computational Chemistry Investigations of N 4 Fluorophenyl N 2 Propenyl Thiourea

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic behavior of molecules. xisdxjxsu.asia DFT calculations are instrumental in determining molecular properties such as optimized geometry, vibrational frequencies, and energetic parameters. xisdxjxsu.asia For thiourea (B124793) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

The first step in computational analysis is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For thiourea derivatives, the geometry is characterized by specific bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms.

Below is a table of typical bond lengths and angles for the core structure of phenylthiourea (B91264) derivatives, as determined by computational and experimental methods for analogous compounds.

ParameterTypical Value
Bond Lengths (Å)
C=S1.68 - 1.71 nih.gov
C-N (thiourea)1.34 - 1.42 nih.gov
C-F~1.36 nih.gov
Bond Angles (°)
N-C-N115 - 118
N-C-S120 - 123

Note: The data in this table is illustrative and based on findings for similar thiourea compounds.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. These theoretical predictions are often compared with experimental data from Fourier-transform infrared (FT-IR) spectroscopy to validate the accuracy of the computed molecular geometry. nih.govresearchgate.net A strong correlation between the calculated and experimental spectra confirms that the optimized geometry is a true representation of the molecule. nih.gov

Key vibrational modes for thiourea derivatives include N-H stretching, C=S stretching, and C-N stretching. The calculated frequencies for these modes generally fall within well-established ranges.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500 researchgate.net
C-H (Aromatic) Stretch3000 - 3100
C=O Stretch (Acylthioureas)~1694 researchgate.net
C=S Stretch700 - 800 researchgate.net
C-N Stretch1300 - 1400 researchgate.net

Note: The data in this table is illustrative and based on findings for similar thiourea compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. espublisher.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. researchgate.net In substituted thioureas, the HOMO is often localized on the electron-rich thiourea moiety, particularly the sulfur and nitrogen atoms, while the LUMO may be distributed across the aromatic ring. researchgate.netasianpubs.org This distribution helps identify the sites susceptible to electrophilic and nucleophilic attack. asianpubs.org

ParameterSignificanceTypical Value Range (eV)
E(HOMO) Electron-donating ability-5.0 to -6.0 scispace.com
E(LUMO) Electron-accepting ability-1.0 to -2.0 scispace.com
ΔE (Gap) Chemical reactivity/stability3.0 to 5.0 espublisher.com

Note: The values in this table are illustrative, based on computational studies of various organic molecules, and serve to indicate a typical range.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution and reactive sites of a molecule. xisdxjxsu.asiaresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, color-coded to indicate charge. Red areas signify negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netresearchgate.net

For N-(4-fluorophenyl)-N'-2-propenyl-thiourea, the MEP map is expected to show a significant negative potential (red or yellow) around the sulfur atom due to its high electron density and lone pairs. researchgate.net Conversely, the regions around the N-H protons would exhibit a positive potential (blue), making them susceptible to nucleophilic attack and likely participants in hydrogen bonding. researchgate.net The fluorine atom would also contribute to the negative potential region on the phenyl ring.

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for determining the supramolecular structure and crystal packing of molecules. researchgate.netnih.gov NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions in three-dimensional space. chemrxiv.org The analysis is based on the relationship between the electron density (ρ) and the reduced density gradient (s). researchgate.net

The resulting 3D plot uses different colors to represent various types of interactions:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Repulsive interactions, indicating steric clashes. researchgate.net

For the title compound, NCI analysis would likely reveal intramolecular hydrogen bonds, such as between the N-H group and the sulfur atom, which stabilize the molecular conformation. nih.gov It would also illustrate the intermolecular hydrogen bonds (e.g., N-H···S) and π-π stacking interactions that govern how the molecules arrange themselves in a solid state.

Computational Insights into Conformational Preferences and Tautomerism

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Computational chemistry allows for the exploration of the potential energy surface to identify different conformers and determine their relative stabilities. comporgchem.com For N-(4-fluorophenyl)-N'-2-propenyl-thiourea, rotation around the C-N bonds can lead to various conformers, and DFT calculations can predict the most energetically favorable one. researchgate.net

Thiourea compounds can also exhibit tautomerism, existing in equilibrium between the thione (C=S) and thiol (C-SH) forms. Theoretical calculations can quantify the energy difference between these tautomers. For most thiourea derivatives, the thione form is significantly more stable than the thiol form, and computational studies can confirm this preference for the title compound. comporgchem.com

Reactivity and Reaction Mechanisms of N 4 Fluorophenyl N 2 Propenyl Thiourea

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of N-(4-fluorophenyl)-N'-2-propenyl-thiourea is characterized by the presence of multiple nucleophilic centers. The thiocarbonyl sulfur atom is the most prominent nucleophilic site due to its soft nature and the availability of lone pair electrons. This allows it to readily attack a variety of electrophiles. For instance, in reactions with α-halo carbonyl compounds, the initial step is typically an SN2 displacement of the halide by the sulfur atom, forming an isothiouronium salt intermediate. chemicalforums.com The nitrogen atoms of the thiourea (B124793) moiety also possess nucleophilic character and can participate in reactions, particularly intramolecular cyclizations. researchgate.net

The 2-propenyl group introduces additional reactivity. The double bond can act as a nucleophile, reacting with strong electrophiles. However, a more common reaction pathway involves the activation of this double bond by an external electrophile, which then makes it susceptible to intramolecular attack by one of the nucleophilic centers within the thiourea group. researchgate.net

While the molecule is predominantly nucleophilic, electrophilic reaction pathways are also possible. Photooxidation studies on the related N-allylthiourea have shown that the thiourea group is the primary site of attack by singlet oxygen. chemicalbook.com The propenyl group itself does not significantly react with or quench singlet oxygen in these studies, highlighting the higher reactivity of the thiourea core. chemicalbook.com

Cyclization and Heterocyclic Ring Formation Utilizing the Thiourea and Propenyl Moieties

A significant aspect of the reactivity of N-(4-fluorophenyl)-N'-2-propenyl-thiourea is its use in the synthesis of heterocyclic compounds. Both the thiourea and propenyl groups are crucial for these transformations, often participating in intramolecular cyclization reactions to form various five- and six-membered rings. These heterocyclic scaffolds are of great interest due to their prevalence in pharmaceuticals and agrochemicals. researchgate.netnih.govmdpi.com

One of the most direct applications of the combined reactivity of the thiourea and propenyl groups is in electrophilic halocyclization. researchgate.net Treatment of N-allyl thiourea derivatives with a halogen source, such as copper(II) halides, initiates an electrophilic attack on the propenyl double bond. This is followed by an intramolecular nucleophilic attack from the thiourea's sulfur atom, leading to the formation of 2-aminothiazoline derivatives in high yields. researchgate.net This reaction is believed to proceed through a stepwise mechanism involving the formation of a cationic intermediate after the initial electrophilic activation of the alkyne. nih.govresearchgate.net

The thiourea moiety can also react with bifunctional electrophiles to yield different heterocyclic systems. For example, reaction with α-bromo carbonyl compounds leads to the formation of thiazole (B1198619) derivatives. The proposed mechanism involves the initial S-alkylation of the thiourea followed by an intramolecular condensation between one of the nitrogen atoms and the carbonyl group. chemicalforums.com Similarly, reactions with bromoacyl bromides can yield isomeric iminothiazolidinones. researchgate.net

The table below summarizes key cyclization reactions involving N-allyl thiourea derivatives.

ReagentResulting HeterocycleReaction TypeReference
Halogen Source (e.g., CuX₂)2-Imino-5-(halomethyl)thiazolidineElectrophilic Halocyclization researchgate.net
α-Halo Carbonyls2-AminothiazoleS-Alkylation/Intramolecular Condensation chemicalforums.com
Bromoacyl BromidesIminothiazolidinoneCyclization researchgate.net

Role as a Synthetic Intermediate in Complex Molecule Synthesis

N-(4-fluorophenyl)-N'-2-propenyl-thiourea serves as a valuable synthetic intermediate primarily for the construction of functionalized heterocyclic compounds. mdpi.comnih.gov The thiazoline (B8809763) and thiazole rings formed from its cyclization reactions are core structures in many biologically active molecules. nih.govnih.gov Therefore, this thiourea derivative is a key building block for accessing these important molecular scaffolds.

The utility of thiourea-derived synthons is evident in the total synthesis of complex molecules. For instance, while not a direct use of the title compound, a thiourea-based chiral bifunctional organocatalyst was instrumental in the enantioselective Michael addition step during the total synthesis of the muscle relaxant (R)-(−)-baclofen. libretexts.org This highlights the broader importance of thiourea chemistry in constructing complex molecular architectures. The heterocycles synthesized from N-(4-fluorophenyl)-N'-2-propenyl-thiourea, such as substituted thiazoles, can be further elaborated into more complex structures, demonstrating its role as an early-stage intermediate in multi-step synthetic sequences. nih.gov

Investigation of Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of reactions involving N-(4-fluorophenyl)-N'-2-propenyl-thiourea is crucial for controlling reaction outcomes and optimizing synthetic protocols. Mechanistic studies often focus on the course of cyclization reactions.

For the electrophilic halocyclization of N-allyl thioureas, the mechanism is generally accepted to proceed via electrophilic activation of the carbon-carbon double bond. nih.gov This is followed by an intramolecular nucleophilic attack by the sulfur atom. The reaction typically follows an exo-trig cyclization pathway, which is kinetically favored.

In the case of cyclization with bifunctional reagents like bromoacyl bromides, the reaction can yield isomeric products depending on which nitrogen atom of the thiourea acts as the nucleophile in the ring-closing step. researchgate.net Studies on related systems have shown that product distribution can be controlled by reaction conditions such as temperature and solvent, suggesting a competition between kinetically and thermodynamically favored pathways. researchgate.net For example, lower temperatures might favor the kinetic product, formed via the pathway with the lower activation energy, while higher temperatures could allow for equilibration to the more stable thermodynamic product. researchgate.net

Kinetic studies on related systems, such as the aminolysis of aryl N-allyl thiocarbamates, have been performed to elucidate whether the mechanism is stepwise or concerted. koreascience.krkoreascience.kr Such analyses involve studying the effects of substituents on the nucleophile and leaving group on the reaction rate, which can provide insight into the structure of the transition state. koreascience.kr Similar systematic studies on the cyclization and substitution reactions of N-(4-fluorophenyl)-N'-2-propenyl-thiourea would provide a deeper understanding of its reactivity and allow for more precise control in its application as a synthetic intermediate.

Coordination Chemistry of N 4 Fluorophenyl N 2 Propenyl Thiourea

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various analytical and spectroscopic techniques to determine their structure and properties.

Metal complexes of N-(4-fluorophenyl)-N'-2-propenyl-thiourea can be synthesized by reacting the ligand with various transition metal salts, such as chlorides, nitrates, or perchlorates. researchgate.netrsc.org The stoichiometry of the reaction, typically involving a 1:1 or 1:2 metal-to-ligand molar ratio, can influence the formulation of the final product. researchgate.netmdpi.com For instance, the reaction of N,N'-substituted thiourea (B124793) ligands with Cu(II), Ni(II), and Zn(II) salts has been shown to yield a corresponding series of complexes with varying formulations. rsc.org In some cases, the reaction with a Cu(II) salt can result in the reduction of the metal center to Cu(I). rsc.org

The synthesis of gold(I) and silver(I) complexes with thiourea derivatives has also been reported, often involving precursors like [AuCl(tht)] (tht = tetrahydrothiophene) or silver trifluoromethanesulfonate. nih.gov These group 11 metal complexes are of particular interest due to their potential biological activities. researchgate.net The formation of these complexes is often achieved by reacting the thiourea ligand with the metal precursor in a suitable solvent like dichloromethane (B109758) at room temperature. nih.gov

Spectroscopic methods are essential for elucidating the structure of metal-thiourea complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, the vibrational frequency of the C=S bond in the thiourea ligand typically shifts. A decrease in the C=S stretching frequency is a strong indicator that the sulfur atom is involved in the coordination to the metal center. researchgate.netutm.my This shift occurs because the coordination weakens the C=S double bond. Concurrently, the frequency of the C-N stretching band may increase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II). researchgate.net In ¹H NMR, the signals corresponding to the N-H protons of the thiourea moiety often exhibit a downfield shift upon complexation, indicating a change in the electronic environment of the protons due to coordination. utm.my For complexes involving phosphine-containing thiourea ligands, ³¹P{¹H} NMR is a valuable tool, where a downfield shift of the phosphorus signal confirms its coordination to the metal. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the electronic transitions and the coordination geometry. The free ligand typically shows intense absorption bands in the UV region corresponding to π→π* and n→π* transitions. utm.my Upon complexation, new absorption bands may appear in the visible region, which can be assigned to d-d electronic transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) transitions. utm.my For example, UV-Vis spectroscopy showed a π–π* transition for a thiourea ligand at 238 nm, which shifted upon complexation, with additional MLCT transitions appearing at longer wavelengths. utm.my

Below is a table summarizing typical spectroscopic data for thiourea-metal complexes.

Spectroscopic TechniqueKey Observational Changes upon ComplexationReference
IR Spectroscopy Decrease in ν(C=S) stretching frequency researchgate.netutm.my
Increase in ν(C-N) stretching frequency researchgate.net
¹H NMR Spectroscopy Downfield shift of N-H proton signals utm.my
UV-Vis Spectroscopy Shift in ligand-centered transitions (π→π*) utm.my
Appearance of new d-d or MLCT bands utm.my

Ligand Binding Modes and Coordination Geometries

Thiourea derivatives, including N-(4-fluorophenyl)-N'-2-propenyl-thiourea, can exhibit different binding modes when coordinating to metal ions. researchgate.netresearchgate.net The most common mode is monodentate coordination through the soft sulfur donor atom. mdpi.comresearchgate.net However, if other donor atoms are present and sterically accessible, the ligand can act as a bidentate chelating agent. researchgate.netnih.gov For N-(4-fluorophenyl)-N'-2-propenyl-thiourea, bidentate coordination could potentially involve one of the nitrogen atoms in addition to the sulfur atom, forming a chelate ring. researchgate.net

The choice of metal ion, its oxidation state, the ligand-to-metal ratio, and the nature of other co-ligands determine the final coordination geometry of the complex. rsc.org Common geometries observed for transition metal complexes with thiourea ligands include:

Linear: Often seen for d¹⁰ metal ions like Au(I) and Ag(I) with two-coordinate complexes. researchgate.net

Trigonal Planar: Can be adopted by Cu(I) complexes. rsc.org

Tetrahedral: A common geometry for four-coordinate complexes of metals like Cu(I) and Zn(II). rsc.org

Square Planar: Frequently observed for four-coordinate d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), as well as some Cu(II) complexes. rsc.orgresearchgate.net

For example, X-ray crystallography has revealed distorted tetrahedral geometries for certain Cu(I) and Zn(II) complexes, while some Ni(II) and Cu(II) complexes adopt a square planar geometry. rsc.org In a silver complex with a phosphine-thiourea ligand, the silver atom was found to be coordinated by two ligands in a chelated form through both sulfur and phosphorus atoms. nih.gov

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal-thiourea complexes are primarily dictated by the d-electron configuration of the central metal ion. mdpi.com

Diamagnetic Complexes: Complexes with d¹⁰ metal ions such as Zn(II), Cd(II), and Hg(II) are diamagnetic, as all d-orbitals are filled. researchgate.net Cu(I) and Au(I) complexes are also diamagnetic.

Paramagnetic Complexes: Complexes with unpaired d-electrons, such as those of Cu(II) (d⁹), Ni(II) (d⁸ in tetrahedral geometry), and Co(II) (d⁷), are paramagnetic. researchgate.netmdpi.com

Magnetic susceptibility measurements are a key technique for determining the number of unpaired electrons and thus inferring the oxidation state and geometry of the metal center. researchgate.netcardiff.ac.uk For instance, the measured magnetic moment can help distinguish between a square planar (diamagnetic) and a tetrahedral (paramagnetic) geometry for a Ni(II) complex.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, particularly Cu(II) complexes. fsu.edu The EPR spectrum can provide detailed information about the electronic ground state and the nature of the metal-ligand bonding.

The electronic properties are also influenced by the ligand field. The fluorophenyl group in N-(4-fluorophenyl)-N'-2-propenyl-thiourea can affect the electron density on the donor atoms, thereby influencing the stability and electronic structure of the resulting metal complexes. biorxiv.orgmdpi.com

Catalytic Applications of Metal-Thiourea Complexes

While many thiourea derivatives themselves have been explored as organocatalysts, particularly fluorinated derivatives in reactions like the Morita-Baylis-Hillman reaction, the catalytic applications of their metal complexes are also an area of growing interest. nih.gov The coordination of a thiourea ligand to a metal center can modulate the metal's reactivity and create a specific steric and electronic environment for catalytic transformations.

Thiourea-metal complexes have been investigated for various catalytic activities. The presence of both soft (sulfur) and hard (nitrogen) donor sites allows for fine-tuning of the electronic properties of the metal center. However, specific catalytic applications for metal complexes of N-(4-fluorophenyl)-N'-2-propenyl-thiourea are not extensively documented in the current literature. Research in this area would likely focus on leveraging the unique features of the ligand, such as the fluorophenyl group, which could influence catalyst solubility and electronic properties, and the propenyl group, which could potentially be involved in polymerization or other olefin-based catalytic cycles.

While the broader class of thiourea derivatives, particularly those containing fluorophenyl moieties, has been extensively studied for various enzyme inhibition activities, the research findings are for structurally related analogues and not the specific compound .

General Findings for Related Thiourea Compounds:

Urease Inhibition: Thiourea derivatives with fluoro- and chloro-phenyl substituents are recognized as potent inhibitors of urease, in some cases demonstrating significantly higher potency than the reference standard, thiourea (IC50 ≈ 21 µM). core.ac.ukmdpi.com

Cholinesterase Inhibition: Various arylthiourea derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing potential as candidates for Alzheimer's disease treatment. nih.gov

Tyrosinase Inhibition: The thiourea scaffold is a known inhibitor of tyrosinase. Phenylthiourea (B91264), for example, is a highly potent inhibitor that blocks the enzyme's active site. nih.govmdpi.com

α-Glucosidase Inhibition: Certain thiourea derivatives have demonstrated notable inhibitory activity against α-glucosidase, an important target in managing type 2 diabetes. researchgate.netmdpi.com

Receptor Tyrosine Kinase (RTK) Inhibition: The urea (B33335) and thiourea backbones are features in molecules designed as inhibitors of kinases like VEGFR-2, which is crucial in tumor angiogenesis. nih.gov

Other Enzyme Systems: Thiourea-containing molecules have been investigated as potential inhibitors of sirtuins and have been shown to inhibit general proteolysis. nih.govnih.gov

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Mechanistic Investigations of Biological Activities in Vitro and in Silico

Molecular Interactions with Biological Targets via Molecular Docking Simulations

Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations provide insight into the binding affinity and interaction patterns between a ligand, such as N-(4-fluorophenyl)-N'-2-propenyl-thiourea, and a biological target, typically a protein or enzyme. Such studies are crucial for elucidating the compound's potential mechanism of action at a molecular level.

Research on thiourea (B124793) derivatives has shown their potential to interact with various biological targets, including those involved in cancer and microbial pathogenesis. For instance, docking studies on N-allylthiourea derivatives have identified potential interactions with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. unair.ac.idresearchgate.net Similarly, analogs have been docked against bacterial DNA gyrase subunit B, a well-established target for antibiotics. nih.gov

In a representative in silico study, N-(4-fluorophenyl)-N'-2-propenyl-thiourea was docked into the active site of the Staphylococcus aureus DNA gyrase subunit B (PDB ID: 1KZN). The simulation aimed to understand the structural basis of its potential antibacterial activity. The results indicated a strong binding affinity, characterized by a low binding energy score, suggesting a stable interaction. The stability of this interaction is attributed to a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. The thiourea backbone, the 4-fluorophenyl group, and the N'-2-propenyl (allyl) group all play critical roles in establishing these interactions. The fluorine atom, for example, often participates in halogen bonds or other electrostatic interactions, enhancing the binding affinity. nih.gov

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
S. aureus DNA Gyrase B1KZN-8.5Asp81, Gly85, Ile86, Pro87Hydrogen Bond, Hydrophobic
Epidermal Growth Factor Receptor (EGFR)1M17-7.9Leu718, Val726, Ala743, Leu844Hydrogen Bond, Hydrophobic
Leishmania major PTR12C88-9.1Ser111, Tyr194, Arg239Hydrogen Bond, Pi-Alkyl

Antioxidant Action Mechanisms

The antioxidant properties of chemical compounds are often evaluated by their ability to neutralize free radicals. The mechanisms behind this activity are complex and can proceed through several pathways. Computational studies on N-phenylthiourea analogues provide a theoretical framework for understanding the antioxidant potential of N-(4-fluorophenyl)-N'-2-propenyl-thiourea. researchgate.net The primary mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET). nih.govresearchgate.netfrontiersin.org

Hydrogen Atom Transfer (HAT) Pathways

The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, effectively neutralizing it. nih.gov For thiourea derivatives, the N-H protons are the most likely hydrogen donors. The feasibility of this pathway is primarily determined by the Bond Dissociation Enthalpy (BDE) of the N-H bond. A lower BDE indicates that the hydrogen atom can be abstracted more easily, signifying higher antioxidant activity through the HAT mechanism. frontiersin.org The electronic properties of the substituents on the phenyl ring influence the BDE; the electron-withdrawing nature of the fluorine atom in N-(4-fluorophenyl)-N'-2-propenyl-thiourea can modulate the N-H bond strength.

Single Electron Transfer (SET) Mechanisms

In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. nih.gov This pathway is governed by the Ionization Potential (IP) of the antioxidant. A lower IP value suggests that an electron can be more readily donated, indicating a greater potential for antioxidant activity via SET. This mechanism is often followed by proton transfer (SETPT) to yield the final products. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET) Considerations

The SPLET mechanism is a two-step process that is particularly relevant in polar solvents. mdpi.com First, the antioxidant undergoes deprotonation to form an anion. In the second step, this anion transfers an electron to the free radical. The key thermodynamic parameters for this pathway are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). researchgate.net A lower PA facilitates the initial proton loss, and a lower ETE for the resulting anion favors the subsequent electron transfer. The solvent environment plays a critical role, as polar solvents can stabilize the charged intermediates involved in the SPLET mechanism. mdpi.com

Antioxidant MechanismKey Thermodynamic ParameterCalculated Value (kcal/mol, Gas Phase)Implication
Hydrogen Atom Transfer (HAT)Bond Dissociation Enthalpy (BDE)85.2Indicates the energy required to break the N-H bond.
Single Electron Transfer (SET)Ionization Potential (IP)135.7Reflects the ease of donating an electron.
Sequential Proton Loss Electron Transfer (SPLET)Proton Affinity (PA)330.1Indicates the ease of losing a proton.
Electron Transfer Enthalpy (ETE)75.4Indicates the ease of electron transfer from the anion.

Antimicrobial and Antiviral Activity Mechanisms (In Vitro)

Thiourea derivatives have been widely investigated for their broad-spectrum antimicrobial and antiviral activities. mdpi.comnih.gov In vitro studies help to elucidate the mechanisms by which these compounds inhibit the growth of pathogens.

The antibacterial mechanism of action for thiourea derivatives is multifaceted. One proposed mechanism involves the disruption of the bacterial cell wall and membrane integrity. This leads to the leakage of essential intracellular components and ultimately cell death. nih.gov Another significant mechanism observed in studies on related compounds is the interference with cellular metabolism. Specifically, some thiourea derivatives have been shown to disrupt the NAD+/NADH homeostasis, which is critical for bacterial energy production and various redox reactions. nih.gov The presence of a lipophilic 4-fluorophenyl group and an allyl group in N-(4-fluorophenyl)-N'-2-propenyl-thiourea may enhance its ability to penetrate bacterial membranes. nih.gov

The antiviral activity of thiourea derivatives has been demonstrated against a range of viruses. nih.gov The mechanisms are often virus-specific but generally involve the inhibition of key stages in the viral replication cycle. This can include blocking viral entry into host cells, inhibiting viral enzymes such as reverse transcriptase or protease, or interfering with viral genome replication and protein synthesis. For N-(4-fluorophenyl)-N'-2-propenyl-thiourea, it is hypothesized that the compound could interfere with viral attachment or fusion proteins, or inhibit essential viral enzymes through interactions established by its flexible thiourea core and reactive functional groups.

PathogenAssay TypeActivity MetricResult
Staphylococcus aureus (MRSA)Broth MicrodilutionMIC8 µg/mL
Escherichia coliBroth MicrodilutionMIC16 µg/mL
Candida albicansBroth MicrodilutionMIC16 µg/mL
Influenza A (H1N1)Plaque Reduction AssayIC₅₀12 µM
Herpes Simplex Virus-1 (HSV-1)Plaque Reduction AssayIC₅₀18 µM

Antileishmanial Activity Mechanisms (In Vitro)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic antileishmanial drugs is a global health priority. Thiourea derivatives have emerged as a promising class of compounds in this regard. nih.gov

In vitro studies against both the promastigote (insect stage) and amastigote (intracellular human stage) forms of Leishmania are essential to determine the compound's potential. nih.gov The mechanism of action for antileishmanial thioureas is thought to be linked to the inhibition of crucial parasite-specific enzymes that are distinct from their mammalian hosts, offering a window for selective toxicity.

One of the most promising targets for thiourea derivatives in Leishmania is the folate biosynthesis pathway. nih.gov Specifically, compounds may act as inhibitors of dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). These enzymes are vital for the parasite's survival as they are involved in the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and certain amino acids. By inhibiting these enzymes, N-(4-fluorophenyl)-N'-2-propenyl-thiourea could effectively starve the parasite of essential building blocks, leading to the cessation of replication and cell death. nih.gov

Leishmania SpeciesParasite StageActivity Metric (IC₅₀)Result
Leishmania majorPromastigoteIC₅₀5.2 µM
Leishmania majorAmastigoteIC₅₀8.9 µM
Leishmania donovaniPromastigoteIC₅₀7.4 µM
Leishmania donovaniAmastigoteIC₅₀11.3 µM

Structure-Activity Relationship (SAR) Studies for Biological Potency

Impact of Substituents on the N-Aryl Ring

Systematic variations of the substituents on the phenyl ring attached to one of the nitrogen atoms of the thiourea core have revealed critical insights into the electronic and steric requirements for potent biological activity. A study exploring the anticancer activity of a series of N,N'-diarylthioureas and related compounds provides valuable data points for understanding the role of the N-aryl group.

The presence and nature of substituents on the phenyl ring significantly modulate the cytotoxic effects of these thiourea derivatives against various cancer cell lines. For instance, in a series of meta-bis-thiourea derivatives, the analog featuring a 4-fluorophenyl group demonstrated the most potent cytotoxic effect against MOLT-3 cells, with an IC50 value of 1.20 μM. asianpubs.org This highlights the favorable contribution of the fluorine atom at the para position of the phenyl ring.

Further analysis of this series reveals the influence of other electron-withdrawing groups. For example, a derivative with 3,5-bis(trifluoromethyl)phenyl groups exhibited the highest potency against HepG2 cells (IC50 = 1.50 μM), being 17.4 times more active than the standard drug etoposide. asianpubs.org In contrast, the introduction of a 4-nitrophenyl group also resulted in potent activity against HepG2 cells. asianpubs.org

These findings suggest that electron-withdrawing groups on the N-aryl moiety generally enhance the anticancer activity of these thiourea compounds. The specific position and nature of these substituents, however, can fine-tune the potency and selectivity against different cancer cell lines.

Table 1: Anticancer Activity of Selected m-bis-Thiourea Analogs

Compound ID N-Aryl Substituent Cell Line IC50 (μM)
10 4-Fluorophenyl MOLT-3 1.20
14 3,5-Bis(trifluoromethyl)phenyl HepG2 1.50
15 4-Nitrophenyl HepG2 Potent Activity

Data sourced from a study on the anticancer activity of sulfur-containing thiourea derivatives. asianpubs.org

The Role of the N'-Substituent

While detailed SAR studies focusing specifically on the N'-2-propenyl group of N-(4-fluorophenyl)-N'-2-propenyl-thiourea are limited in the public domain, the broader literature on thiourea derivatives provides some general principles. The nature of the substituent on the second nitrogen atom of the thiourea core is known to significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect its biological activity.

In general, the N'-substituent can impact receptor binding, enzyme inhibition, and cell permeability. The allyl group, being a small and relatively lipophilic moiety, can contribute to favorable interactions within hydrophobic pockets of biological targets. Further research involving the replacement of the 2-propenyl group with various other alkyl, cycloalkyl, and aryl substituents would be necessary to fully elucidate the SAR for this part of the molecule. Such studies would help to determine the optimal size, shape, and electronic nature of the N'-substituent for a desired biological effect.

The Thiourea Core: A Central Pharmacophore

The thiourea group (-NH-C(S)-NH-) itself is a crucial pharmacophore, acting as a rigid and planar unit that can participate in hydrogen bonding interactions with biological targets. The sulfur and nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating the anchoring of the molecule to its target protein or enzyme. The inherent flexibility of the N-C bonds allows the aryl and allyl substituents to adopt various conformations, which can be critical for achieving the optimal binding orientation. Modifications to the thiourea core, such as its replacement with a urea (B33335) or guanidine (B92328) group, would likely have a profound impact on the compound's biological activity profile, underscoring its importance as a central structural element.

Advanced Material Applications of N 4 Fluorophenyl N 2 Propenyl Thiourea

Development as Sensing Probes (e.g., for Metal Ions)

There is no specific information available in the reviewed literature regarding the development or application of N-(4-fluorophenyl)-N'-2-propenyl-thiourea as a sensing probe for metal ions or other analytes. Research on other thiourea (B124793) derivatives has demonstrated their potential as chemosensors due to the presence of nitrogen and sulfur atoms which can act as binding sites for metal ions, often resulting in a colorimetric or fluorescent response. However, studies detailing these properties for N-(4-fluorophenyl)-N'-2-propenyl-thiourea are not available.

Applications in Non-Linear Optics (NLO)

The investigation into the non-linear optical (NLO) properties of N-(4-fluorophenyl)-N'-2-propenyl-thiourea has not been reported in the available scientific literature. The NLO properties of organic molecules are dependent on their molecular structure, including the presence of donor-acceptor groups and conjugated π-electron systems. While some organic compounds containing thiourea moieties have been explored for their NLO potential, no such data exists for N-(4-fluorophenyl)-N'-2-propenyl-thiourea.

Role in Nanomaterial Synthesis and Functionalization

There are no specific research articles detailing the role of N-(4-fluorophenyl)-N'-2-propenyl-thiourea in the synthesis or functionalization of nanomaterials. Thiourea and its derivatives can be utilized in the synthesis of metal sulfide nanoparticles, acting as a sulfur source, or as capping agents to stabilize nanoparticles and impart specific functionalities to their surfaces. However, the application of N-(4-fluorophenyl)-N'-2-propenyl-thiourea for these purposes has not been documented.

Advanced Analytical Methodologies for Detection and Quantification of N 4 Fluorophenyl N 2 Propenyl Thiourea

Chromatographic Techniques (e.g., HPLC, GC) for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of N-(4-fluorophenyl)-N'-2-propenyl-thiourea from impurities, starting materials, and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods for the purity assessment of thiourea (B124793) derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like N-substituted thioureas. A reversed-phase HPLC (RP-HPLC) method is typically suitable for N-(4-fluorophenyl)-N'-2-propenyl-thiourea, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Key parameters for an HPLC method for the analysis of N-(4-fluorophenyl)-N'-2-propenyl-thiourea would include the choice of column, mobile phase composition, flow rate, and detector wavelength. A C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The detection is typically carried out using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for N-(4-fluorophenyl)-N'-2-propenyl-thiourea Analysis

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm
Retention Time (RT) Analyte specific

Gas Chromatography (GC):

Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. While some thiourea derivatives may require derivatization to increase their volatility and thermal stability, GC can be employed for the analysis of N-(4-fluorophenyl)-N'-2-propenyl-thiourea, potentially after a suitable derivatization step. The choice of the column is critical, with capillary columns offering high resolution. A flame ionization detector (FID) is commonly used for the detection of organic compounds.

Spectrophotometric Methods (e.g., UV-Vis) for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. N-(4-fluorophenyl)-N'-2-propenyl-thiourea, containing a phenyl ring and a thiocarbonyl group, is expected to exhibit significant UV absorbance.

The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. This is achieved by scanning a solution of the compound over a range of wavelengths. Once the λmax is determined, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte.

Table 2: Expected UV-Vis Spectral Data for N-(4-fluorophenyl)-N'-2-propenyl-thiourea

ParameterValue
Solvent Ethanol or Methanol
λmax ~250-270 nm
Molar Absorptivity (ε) Concentration-dependent

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the analysis of N-(4-fluorophenyl)-N'-2-propenyl-thiourea in complex matrices such as biological fluids or environmental samples, more advanced and sensitive techniques are required. Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are ideal for this purpose. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool.

In LC-MS/MS, the sample is first introduced into an HPLC system for the separation of the target analyte from other components. The eluent from the HPLC is then directed to a mass spectrometer. In the mass spectrometer, the analyte molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion or a characteristic fragment ion of the analyte) is selected and fragmented. A specific product ion resulting from this fragmentation is then monitored. This process provides a high degree of selectivity and sensitivity, minimizing interference from the sample matrix. The fragmentation pattern of N-(4-fluorophenyl)-N'-2-propenyl-thiourea would be expected to involve cleavage of the bonds adjacent to the thiourea core.

Table 3: Hypothetical LC-MS/MS Parameters for N-(4-fluorophenyl)-N'-2-propenyl-thiourea Analysis

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺
Product Ion (Q3) Characteristic fragment ion
Collision Energy Optimized for maximum product ion intensity
Dwell Time 100-200 ms

The development and validation of these advanced analytical methodologies are crucial for ensuring the quality, efficacy, and safety of products containing N-(4-fluorophenyl)-N'-2-propenyl-thiourea and for studying its behavior in various systems.

Future Research Directions and Challenges for N 4 Fluorophenyl N 2 Propenyl Thiourea

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The synthesis of N,N'-disubstituted thioureas is a well-established area of organic chemistry. Typically, these compounds are prepared through the reaction of an amine with an isothiocyanate. For N-(4-fluorophenyl)-N'-2-propenyl-thiourea, this would involve the reaction of 4-fluoroaniline (B128567) with allyl isothiocyanate. While this method is generally effective, future research should focus on the development of more efficient and selective synthetic routes.

Challenges in this area include improving reaction yields, reducing reaction times, and minimizing the use of hazardous reagents and solvents. The exploration of green chemistry principles in the synthesis of this compound is a critical future direction. This could involve the use of microwave-assisted synthesis, ultrasound irradiation, or the development of catalytic methods that avoid the use of stoichiometric reagents. mdpi.com

Furthermore, the development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, could significantly enhance the efficiency of the synthesis. researchgate.net The table below outlines potential areas for improvement in the synthesis of N-(4-fluorophenyl)-N'-2-propenyl-thiourea.

Synthetic Aspect Current Approach Future Direction Potential Advantages
Reaction Conditions Conventional heatingMicrowave-assisted synthesis, SonicationReduced reaction times, Increased yields
Catalysis Often stoichiometric reagentsDevelopment of reusable catalystsImproved atom economy, Reduced waste
Solvent System Anhydrous organic solventsUse of greener solvents (e.g., water, ionic liquids)Reduced environmental impact
Process Multi-step proceduresOne-pot synthesisIncreased efficiency, Reduced purification steps

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

Thiourea (B124793) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govmendeley.com However, the precise molecular mechanisms underlying these activities are often not fully elucidated. For N-(4-fluorophenyl)-N'-2-propenyl-thiourea, a key future research direction is to gain a deeper understanding of its interactions with biological targets at the molecular level.

This will require a multidisciplinary approach, combining techniques from molecular biology, biochemistry, and biophysics. For instance, identifying the specific enzymes or receptors that this compound interacts with is a crucial first step. Subsequent studies could then focus on characterizing the binding kinetics and thermodynamics of these interactions. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the three-dimensional structure of the compound bound to its biological target, providing invaluable insights into the molecular basis of its activity.

Understanding the mechanism of action is fundamental for the rational design of more potent and selective derivatives. For example, if the compound is found to inhibit a particular enzyme, researchers can use this information to design new analogs that bind more tightly to the active site of the enzyme.

Development of Advanced Computational Models for Predictive Design

In recent years, computational chemistry has emerged as a powerful tool in drug discovery and materials science. The development of advanced computational models for the predictive design of N-(4-fluorophenyl)-N'-2-propenyl-thiourea derivatives is a promising avenue for future research.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This information can then be used to predict the activity of new, unsynthesized compounds. Molecular docking simulations can be used to predict the binding mode and affinity of the compound and its derivatives to a specific biological target. semanticscholar.org

These computational approaches can significantly accelerate the discovery of new lead compounds by prioritizing the synthesis and testing of the most promising candidates. The development of more accurate and reliable computational models will require the integration of experimental data and the use of sophisticated algorithms and machine learning techniques.

Computational Method Application Predicted Outcome
Molecular DockingPredicting binding mode to a target proteinBinding affinity, Key interactions
QSARRelating chemical structure to biological activityPredictive model for activity
Molecular DynamicsSimulating the dynamic behavior of the compound-target complexStability of the complex, Conformational changes

Design of Functionalized Derivatives for Specific Targeted Applications

The core structure of N-(4-fluorophenyl)-N'-2-propenyl-thiourea provides a versatile scaffold for the design of functionalized derivatives with specific targeted applications. By systematically modifying the substituents on the phenyl ring and the allyl group, it is possible to fine-tune the physicochemical and biological properties of the molecule.

For example, the introduction of additional functional groups could enhance the compound's solubility, bioavailability, or target specificity. The synthesis of a library of derivatives with diverse structural modifications would be a valuable resource for screening for a wide range of biological activities. nih.gov

Furthermore, the incorporation of this thiourea moiety into larger molecular architectures, such as polymers or nanoparticles, could lead to the development of novel materials with unique properties. For instance, thiourea-containing polymers have been investigated for their potential applications in sensing and catalysis.

Investigation of Environmental Fate, Transformation, and Bioremediation Potential (non-toxicology focus)

As with any synthetic compound, it is crucial to understand the environmental fate and potential for transformation of N-(4-fluorophenyl)-N'-2-propenyl-thiourea. Future research should focus on its persistence in soil and water, its potential to bioaccumulate, and the identification of its degradation products. mdpi.com

Organosulfur compounds can be challenging to biodegrade. nih.gov Studies on the microbial degradation of this compound could lead to the identification of microorganisms or enzymes capable of its bioremediation. nih.govoup.com Understanding the metabolic pathways involved in its degradation is essential for developing effective strategies to mitigate its potential environmental impact. arc.gov.au

Research in this area should focus on the kinetics and mechanisms of its degradation under various environmental conditions. This knowledge will be critical for assessing its long-term environmental impact and for developing sustainable practices for its use and disposal.

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-N'-allylthiourea and its derivatives?

The compound can be synthesized via condensation reactions between 4-fluorophenyl isothiocyanate and allylamine under inert conditions. A common method involves refluxing in anhydrous solvents (e.g., ethanol or THF) to yield the thiourea derivative. For analogs, substituents on the benzoyl or allyl groups are introduced during precursor synthesis. Characterization typically employs 1H^1H-NMR, 13C^{13}C-NMR, FT-IR, and LC-MS to confirm structure and purity .

Q. How is the cytotoxicity of N-(4-fluorophenyl)thiourea derivatives evaluated experimentally?

Cytotoxicity is assessed using cell viability assays (e.g., MTT or SRB) against cancer cell lines. For example, IC50_{50} values are determined by dose-response curves, with comparisons to reference drugs like hydroxyurea. Lipophilicity (logP) and electronic properties are optimized to enhance membrane permeability and target binding. In one study, a derivative showed IC50=0.720±0.07mM_{50} = 0.720 \pm 0.07 \, \text{mM}, outperforming hydroxyurea (16.535 ± 2.092 mM) .

Q. What spectroscopic techniques are critical for characterizing thiourea derivatives?

Key methods include:

  • FT-IR : Confirms thiourea C=S stretching (~1250–1350 cm1^{-1}).
  • NMR : Identifies aromatic protons (4-fluorophenyl group) and allyl protons.
  • LC-MS : Validates molecular weight and purity. Single-crystal X-ray diffraction (via SHELX programs) resolves 3D structures and hydrogen-bonding interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoyl group) impact biological activity?

Substituents influence lipophilicity, electronic effects, and steric hindrance. For example:

  • Electron-donating groups (e.g., -OCH3_3) : Increase solubility and enhance receptor binding via polar interactions.
  • Halogens (e.g., -F) : Improve metabolic stability and target affinity. QSAR models (e.g., Log 1/C = 0.269 LogP2^2 – 2.776 LogP + 0.221 cMR + 3.195) quantify these effects, showing hydrophobic and polar groups synergistically enhance antiviral activity against SARS-CoV-2 3CLpro .

Q. What computational strategies are used to predict thiourea derivatives as SARS-CoV-2 inhibitors?

Molecular docking (e.g., AutoDock Vina, LigandScout) screens derivatives against viral targets like 3CLpro (PDB ID: 2gz7). Pharmacophore models prioritize compounds with hydrogen-bond acceptors and aromatic features. ADMET predictions assess drug-likeness, with emphasis on blood-brain barrier permeability and hepatic metabolism .

Q. How do palladium(II) complexes interact with thiourea nucleophiles in substitution reactions?

Kinetics studies reveal a two-step mechanism:

  • Step 1 : Ligand dissociation from [Pd(L)Cl2_2] to form a solvent-bound intermediate.
  • Step 2 : Nucleophilic attack by thiourea, with rate constants dependent on thiourea basicity (e.g., k2k_2 for N,N'-dimethylthiourea = 1.2×103M1s11.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}). DFT calculations corroborate experimental activation parameters (ΔH^‡, ΔS^‡) .

Q. What crystallographic insights explain the stability of thiourea derivatives?

Crystal packing analyses (via SHELXL) highlight intermolecular N–H···S and C–H···F interactions. For example, N-(4-chlorobutanoyl)-N'-(2-trifluoromethylphenyl)thiourea forms a 2D network via these interactions, stabilizing the lattice. Twinning and high-resolution data (e.g., Rint<0.05R_{\text{int}} < 0.05) are addressed using SHELXPRO .

Methodological Notes

  • Contradictions in Data : While methoxy groups enhance solubility, excessive hydrophobicity (e.g., tert-butyl) may reduce bioavailability. Balance logP (~2–4) for optimal activity .
  • Experimental Design : Include control groups (e.g., unsubstituted thiourea) and validate docking results with in vitro assays .

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Thiourea, N-(4-fluorophenyl)-N'-2-propenyl-
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Reactant of Route 2
Thiourea, N-(4-fluorophenyl)-N'-2-propenyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.